(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine
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Overview
Description
®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a fused thiazole and pyrimidine ring system, makes it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of ®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine typically involves multi-component reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction between 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol at room temperature . These methods offer high yields and mild reaction conditions, making them suitable for both laboratory and industrial production .
Chemical Reactions Analysis
®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, acids, and bases . For example, the compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones . Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications . In biology and medicine, it has been studied for its antitumor, antibacterial, and anti-inflammatory activities . The compound has shown promise in the development of new anticancer drugs due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its potential use as an antibacterial agent against various bacterial strains .
Mechanism of Action
The mechanism of action of ®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This interaction leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, the compound may interact with other cellular targets, such as enzymes involved in inflammation and bacterial cell wall synthesis, contributing to its anti-inflammatory and antibacterial effects .
Comparison with Similar Compounds
®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine can be compared to other thiazolo[3,2-a]pyrimidine derivatives, such as 2-(arylmethylidene)thiazolo[3,2-a]pyrimidines and 2-(2-/4-hydroxybenzylidene)thiazolo[3,2-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities . For example, 2-(arylmethylidene)thiazolo[3,2-a]pyrimidines have shown high antitumor activity, while 2-(2-/4-hydroxybenzylidene)thiazolo[3,2-a]pyrimidines have demonstrated moderate cytotoxicity against tumor cells . The unique structure of ®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine, with its specific stereochemistry and phenyl substituent, contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYZJAQMQBHNLH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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